![molecular formula C9H11F3 B14364945 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene CAS No. 90014-05-4](/img/structure/B14364945.png)
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)bicyclo[222]oct-2-ene is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group This compound is part of the bicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile containing the trifluoromethyl group under controlled conditions can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analog.
Substitution: Electrophilic substitution reactions can occur at the bicyclic ring, especially in the presence of strong electrophiles like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated analog of the compound.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets through its trifluoromethyl group and bicyclic structure. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bicyclic structure provides rigidity and can influence the compound’s binding affinity to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the trifluoromethyl group but shares the bicyclic structure.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and structure.
Norbornane: A bicyclic compound with a similar rigid structure but different chemical properties.
Uniqueness
1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
90014-05-4 |
|---|---|
Formule moléculaire |
C9H11F3 |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
1-(trifluoromethyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C9H11F3/c10-9(11,12)8-4-1-7(2-5-8)3-6-8/h1,4,7H,2-3,5-6H2 |
Clé InChI |
PSPKHHOSQDPDGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidin-1-ium](/img/structure/B14364869.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
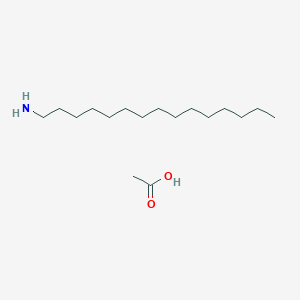

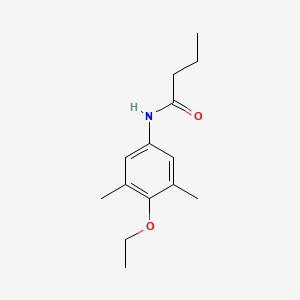
![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)

![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
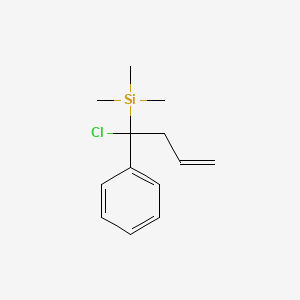

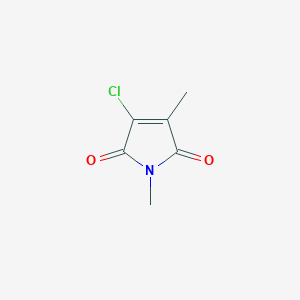
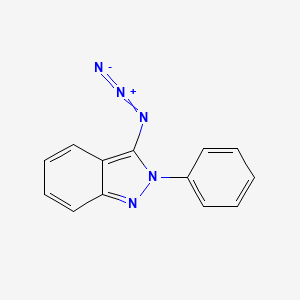
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
